Product packaging for N-methyl-5-nitroquinolin-8-amine(Cat. No.:CAS No. 152810-27-0)

N-methyl-5-nitroquinolin-8-amine

Cat. No.: B173118
CAS No.: 152810-27-0
M. Wt: 203.2 g/mol
InChI Key: DPGGPHUMELSDSV-UHFFFAOYSA-N
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Description

N-Methyl-5-nitroquinolin-8-amine ( 152810-27-0) is a high-purity nitroquinoline derivative supplied for chemical and pharmaceutical research applications. With the molecular formula C 10 H 9 N 3 O 2 and a molecular weight of 203.20 g/mol, this compound serves as a valuable chemical intermediate . Nitroquinoline derivatives are prominent scaffolds in medicinal and materials chemistry . This compound is of particular interest in the synthesis of more complex molecules and for exploring structure-activity relationships . Its structure, featuring both a nitro group and a methylamino group on the quinoline ring system, makes it a candidate for further functionalization through various chemical reactions, including nucleophilic substitution . Researchers are investigating such nitroquinoline-based structures for a range of potential applications, which often include their use as intermediates in the development of substances with biological activity . For research and development purposes only. This product is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. Store in a sealed container under recommended conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B173118 N-methyl-5-nitroquinolin-8-amine CAS No. 152810-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-5-nitroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-8-4-5-9(13(14)15)7-3-2-6-12-10(7)8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGPHUMELSDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968496
Record name N-Methyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5373-08-0
Record name N-Methyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5373-08-0
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Comprehensive Spectroscopic and Crystallographic Structural Elucidation of N Methyl 5 Nitroquinolin 8 Amine

Vibrational Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Specific experimental FTIR data for N-methyl-5-nitroquinolin-8-amine, including peak positions and their corresponding vibrational assignments, were not found in the searched literature.

Raman Spectroscopy Investigations

No specific experimental Raman spectroscopic data for this compound could be located in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Proton (1H) and Carbon-13 (13C) NMR Chemical Shift Analysis

Although some suppliers indicate the availability of NMR data for this compound, the actual experimental 1H and 13C NMR spectra and a table of chemical shifts are not published in the accessible literature. bldpharm.com Research on analogous compounds, such as N-(2-methyl-5-nitroquinolin-8-yl)benzamide, provides detailed NMR analysis, but this data is for a different molecule. mdpi.com

Advanced NMR Techniques for Conformational and Stereochemical Insights

There are no published studies using advanced NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) for the conformational and stereochemical elucidation of this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

While the molecular weight of this compound is known to be 203.20 g/mol , and some suppliers mention the availability of LC-MS data, a detailed mass spectrum, including the molecular ion peak and an analysis of its fragmentation pattern, has not been reported in the searched scientific literature. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for the confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₀H₉N₃O₂, the theoretical exact mass can be calculated. An HRMS analysis, typically using an Electrospray Ionization (ESI) source, would be expected to produce a protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion would then be compared to the calculated value. A match within a very small tolerance (typically < 5 ppm) would confirm the molecular formula.

For illustrative purposes, similar nitroquinoline derivatives have been characterized using this method. For example, N-(2-methyl-5-nitroquinolin-8-yl)benzamide (C₁₇H₁₃N₃O₃) showed a calculated [M+H]⁺ of 308.1030, with an experimental value found at 308.1035. For this compound, a similar level of accuracy would be expected.

Table 1: Hypothetical HRMS Data for this compound

Formula Ion Calculated m/z Found m/z
C₁₀H₉N₃O₂ [M+H]⁺ 204.0768 Data not available

Note: This table is for illustrative purposes only. Experimental data is not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS, making it ideal for identifying and quantifying volatile and semi-volatile compounds. In a typical analysis, the compound is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact, EI), and the resulting fragments are detected.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, characteristic fragments would likely include the molecular ion (M⁺), and fragments corresponding to the loss of the nitro group (NO₂), the methyl group (CH₃), and other structural components. The retention time from the GC provides an additional layer of identification. While GC-MS has been used to characterize isomers like 7-methyl-8-nitroquinoline (B1293703) rsc.org, specific data for this compound is not available.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum shows absorption bands (λmax) that are characteristic of the molecule's chromophores.

The this compound molecule contains a conjugated quinoline (B57606) ring system substituted with an auxochronic amino group and a chromophoric nitro group. Based on data from related compounds, it would be expected to exhibit multiple absorption bands. mdpi.comresearchgate.net Typically, intense bands below 300 nm are attributable to π→π* transitions within the aromatic system. A lower intensity, longer-wavelength band, likely above 300 nm, would be expected for n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. For instance, 8-(tert-butyl)-2-methyl-5-nitroquinoline shows absorption maxima at 317, 281, 258, and 224 nm. mdpi.com

Table 2: Expected UV-Vis Absorption Maxima for this compound in Methanol

λmax (nm) Molar Absorptivity (log ε) Electronic Transition
>300 Lower n→π*
<300 Higher π→π*

Note: This table is hypothetical and based on data from analogous compounds. Experimental data is not available.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Although the crystal structures of numerous quinoline derivatives have been reported, providing valuable insights into their molecular geometries mdpi.combohrium.com, the specific crystallographic data for this compound has not been published. Therefore, crucial data such as the crystal system, space group, and unit cell dimensions remain unknown.

Table 3: Crystallographic Data for this compound

Parameter Value
Crystal system Data not available
Space group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Note: Experimental data required to complete this table is not available in the searched literature.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is determined by a variety of non-covalent intermolecular interactions. These interactions, which include hydrogen bonding and π-π stacking, dictate the material's solid-state properties.

In the hypothetical crystal structure of this compound, several key interactions would be anticipated. The planar quinoline ring systems would be expected to participate in π-π stacking interactions, a common feature in the crystal packing of aromatic compounds. mdpi.com Additionally, weak intermolecular hydrogen bonds of the C-H···O type could form between the methyl or aromatic C-H groups and the oxygen atoms of the nitro group on adjacent molecules. The N-H bond of the methylamino group could also act as a hydrogen bond donor. Analysis of these interactions, often visualized using Hirshfeld surface analysis, would be essential for a complete understanding of the solid-state architecture, but this is contingent on obtaining the crystal structure data.

Advanced Theoretical and Computational Chemistry Investigations of N Methyl 5 Nitroquinolin 8 Amine

Quantum Chemical Calculation of Molecular Geometries and Electronic Ground States

The precise determination of a molecule's three-dimensional structure is the foundation of any theoretical chemical analysis. Quantum chemical calculations offer powerful tools to obtain optimized molecular geometries and to understand the nature of their electronic ground states.

Density Functional Theory (DFT) Approaches for Structural Optimization

Density Functional Theory (DFT) has emerged as a robust and widely used method for the structural optimization of organic molecules due to its favorable balance between computational cost and accuracy. shd-pub.org.rsresearchgate.net For molecules similar to N-methyl-5-nitroquinolin-8-amine, such as 8-nitroquinoline (B147351) and 5-nitroquinoline (B147367), the B3LYP functional combined with basis sets like 6-311++G(d,p) has been shown to provide reliable geometric parameters. researchgate.netresearchgate.net

Theoretical calculations on related nitroquinoline systems reveal that the introduction of a nitro group generally leads to a planar quinoline (B57606) ring system. The optimized geometry of such compounds is crucial for understanding intermolecular interactions, such as π-π stacking, which can influence their solid-state properties. researchgate.net For this compound, it is anticipated that the quinoline core will maintain planarity, with the nitro and N-methylamino groups lying slightly out of the plane depending on steric and electronic interactions.

To illustrate the expected structural parameters, a table of calculated bond lengths and angles for the closely related compound 8-nitroquinoline, determined using DFT (B3LYP/6-31G**), is presented below. researchgate.net

Table 1: Selected Calculated Geometrical Parameters of 8-Nitroquinoline

ParameterValue
Bond Length C5-C6 (Å)1.373
Bond Length C8-N(nitro) (Å)1.491
Bond Angle C7-C8-N(nitro) (°)120.4
Dihedral Angle C7-C8-N(nitro)-O (°)-1.2

Ab Initio Methods for High-Accuracy Calculations

For even higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.

Studies on related quinoline derivatives have utilized ab initio calculations to refine structural parameters and to calculate electronic properties. researchgate.net For instance, ab initio HF calculations have been performed on 8-nitroquinoline to determine its structural parameters. researchgate.net These methods are computationally more demanding than DFT, but they can be crucial for benchmarking DFT results and for cases where electron correlation effects are particularly strong. It is expected that high-accuracy ab initio calculations for this compound would confirm the general geometric features predicted by DFT, while providing more precise values for bond lengths and angles.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra, which can aid in the identification and characterization of new compounds.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational (infrared and Raman) spectroscopy is a key technique for identifying functional groups and determining molecular structure. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.gov By performing a normal mode analysis, each calculated frequency can be assigned to specific atomic motions, such as stretching, bending, or torsional modes.

For nitroaromatic compounds, characteristic vibrational frequencies associated with the nitro group (symmetric and asymmetric stretches) are of particular interest. Theoretical studies on 8-nitroquinoline have successfully assigned these modes. researchgate.net For this compound, one would expect to see characteristic bands for the N-H and C-N stretching of the methylamino group, in addition to the nitro group and quinoline ring vibrations.

A table of selected calculated vibrational frequencies for 8-nitroquinoline is provided below to illustrate the expected spectral features. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for 8-Nitroquinoline

Vibrational ModeCalculated Frequency (B3LYP/6-31G**)
NO₂ Asymmetric Stretch1579
NO₂ Symmetric Stretch1358
C-N Stretch844
Quinoline Ring Breathing782

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become a valuable aid in spectral assignment. tsijournals.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR chemical shifts. researchgate.net

The chemical shifts of the protons and carbons in this compound will be influenced by the electron-withdrawing nitro group and the electron-donating N-methylamino group. Computational studies on similar quinoline derivatives have shown good agreement between calculated and experimental chemical shifts. researchgate.nettsijournals.com

Below is a table of calculated ¹H and ¹³C NMR chemical shifts for 8-nitroquinoline, which can serve as a reference for predicting the shifts in the target molecule. researchgate.net

Table 3: Selected Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 8-Nitroquinoline (GIAO/B3LYP/6-31G )**

AtomCalculated ¹H Chemical ShiftCalculated ¹³C Chemical Shift
H29.01152.0
H48.25122.2
C5-130.2
C8-146.5

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Understanding the electronic structure of a molecule is key to predicting its reactivity and photophysical properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a simplified yet powerful framework for this purpose. pku.edu.cn

The energy and spatial distribution of the HOMO and LUMO are critical indicators of a molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminoquinoline portion of the molecule, while the LUMO is likely to be centered on the electron-deficient nitroquinoline part. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. uantwerpen.be

A table summarizing the calculated HOMO and LUMO energies and the HOMO-LUMO gap for a related compound, 8-hydroxy-5-nitroquinoline, is provided to illustrate these concepts. bohrium.com

Table 4: Calculated Frontier Molecular Orbital Energies (eV) for 8-Hydroxy-5-nitroquinoline

OrbitalEnergy (eV)
HOMO-6.50
LUMO-3.15
HOMO-LUMO Gap3.35

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a crucial parameter for determining molecular stability and reactivity.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing the HOMO and LUMO of quinoline derivatives. For instance, in related nitroquinoline compounds, the HOMO and LUMO are often localized over the entire molecule, indicating a potential for charge transfer upon excitation. researchgate.net The presence of a nitro group, a strong electron-withdrawing substituent, can significantly influence the energy levels of these orbitals. researchgate.net

Computational analyses of similar structures, such as 2-methyl-8-nitroquinoline, have been performed using the B3LYP/6-311++G(d,p) basis set to determine these energy values. researchgate.netacs.org The HOMO-LUMO energy gap can also be correlated with experimental electronic spectra. acs.org For various quinoline derivatives, the HOMO-LUMO gap has been shown to be a key indicator of their electronic properties and potential applications. nih.gov

Below is a table summarizing representative calculated HOMO and LUMO energies for related quinoline derivatives, providing context for the expected values for this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Rotamer 1 of (E)-5-(2-(8-isopropyl-5-nitroquinolin-2-yl)vinyl)benzene-1,2,3-triol--3.35
Rotamer 2 of (E)-5-(2-(8-isopropyl-5-nitroquinolin-2-yl)vinyl)benzene-1,2,3-triol--3.36
Rotamer 5 of (E)-5-(2-(8-isopropyl-5-nitroquinolin-2-yl)vinyl)benzene-1,2,3-triol--3.55

Data derived from computational studies on related quinoline derivatives to illustrate typical energy ranges. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and to simulate their UV-Vis absorption spectra. This approach provides insights into the nature of electronic transitions, such as π → π* and n → π* transitions, and their corresponding absorption wavelengths.

For quinoline derivatives, TD-DFT calculations have been successfully employed to interpret experimental UV-Vis spectra. researchgate.net These calculations can predict the energies of electronic transitions and their oscillator strengths, which correlate with the intensity of absorption bands. researchgate.net For example, in a study of 8-hydroxy-5-nitroquinoline, the optical absorption spectrum revealed a band gap energy of 2.85 eV. bohrium.com The π → π* charge-transfer state is often identified as the lowest excited state in such molecules. researchgate.net

Computational studies on related compounds, like 2-methyl-8-nitroquinoline, have utilized TD-DFT to correlate theoretical electronic spectra with experimental data obtained in various solvents. researchgate.netacs.org The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for achieving accurate results. acs.org

The following table presents representative data from TD-DFT calculations on a related nitroquinoline compound, illustrating the type of information that can be obtained.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
π → π*2.85435-

Data based on a study of 8-hydroxy-5-nitroquinoline. bohrium.com

Charge Distribution, Electron Density Delocalization, and Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the charge distribution, electron delocalization, and bonding interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonds or Rydberg orbitals). This delocalization, often described as hyperconjugative interaction, contributes to the stability of the molecule.

In studies of quinoline derivatives, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and charge delocalization. researchgate.netresearchgate.netscience.gov The analysis can quantify the stabilization energy associated with these interactions. For instance, the interaction between a nitrogen lone pair (n) and a vicinal anti-bonding orbital (σ*) can be a significant stabilizing factor. wisc.edu

The table below illustrates the type of data obtained from an NBO analysis, showing the stabilization energy from key donor-acceptor interactions in a representative molecule.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(N)σ*(C-H)8.13

Illustrative data from a tutorial example on methylamine (B109427) to demonstrate the concept. wisc.edu

Conformational Landscape Exploration and Energetic Barriers

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Computational methods allow for the exploration of the conformational landscape, identifying stable conformers (local minima on the potential energy surface) and the energetic barriers between them (transition states).

Studies on related molecules have shown that even subtle changes in substitution can lead to different preferred conformations. nih.gov For example, the relative orientation of substituent groups can be stabilized by intramolecular interactions, such as hydrogen bonds. mdpi.com The energy differences between various rotamers can be small, indicating that multiple conformations may be accessible at room temperature. nih.gov

The following table provides an example of the relative energies of different conformers for a related styryl derivative of quinoline.

RotamerRelative Energy (kcal/mol)
Trans rotamer 10.00
Trans rotamer 21.39

Data from a conformational analysis of a styryl derivative of quinoline. nih.gov

Reactivity Descriptors and Prediction of Reaction Sites

Computational chemistry provides a suite of reactivity descriptors derived from DFT calculations that can predict the most likely sites for electrophilic and nucleophilic attack, as well as radical reactions. These descriptors include the Fukui function, local softness, and the molecular electrostatic potential (MEP).

The MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For nitroaromatic compounds, the area around the nitro group is expected to be highly electronegative.

Fukui functions and local softness are used to identify the reactivity of specific atomic sites within the molecule. These local reactivity descriptors help in understanding and predicting the regioselectivity of chemical reactions. researchgate.netacs.org For instance, in the context of quinoline derivatives, these descriptors can predict which carbon or nitrogen atoms are most likely to participate in a given reaction. researchgate.net

Computational studies on similar molecules have successfully used these descriptors to analyze and predict their chemical behavior. researchgate.netacs.org

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in photonics, telecommunications, and optical data storage. Computational chemistry plays a vital role in the design and characterization of new NLO materials by predicting their hyperpolarizability, a measure of the NLO response.

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO properties of a molecule. DFT calculations can provide reliable predictions of β. Molecules with large dipole moments and significant charge transfer characteristics often exhibit high β values. Quinoline derivatives, with their electron-rich aromatic system that can be functionalized with electron-donating and electron-withdrawing groups, are promising candidates for NLO materials. bohrium.com

Theoretical investigations of 8-hydroxy-5-nitroquinoline have indicated that such compounds exhibit NLO behavior. researchgate.net The presence of both electron-donating (hydroxyl or amino) and electron-withdrawing (nitro) groups can enhance the intramolecular charge transfer and, consequently, the NLO response. researchgate.net

The table below shows calculated NLO properties for a related compound to illustrate the expected values.

PropertyCalculated Value
Dipole Moment (Debye)-
First Hyperpolarizability (β) (esu)-

Qualitative findings from studies on related 8-hydroxyquinoline (B1678124) derivatives suggest they are promising NLO materials. researchgate.netbohrium.com

Solvation Effects and Molecular Interactions via Computational Modeling

The behavior of a molecule in solution can be significantly different from its properties in the gas phase. Computational modeling of solvation effects is crucial for understanding reaction mechanisms, predicting solubilities, and studying interactions with biological systems.

Implicit and explicit solvent models are two common approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models involve simulating the molecule of interest surrounded by a number of individual solvent molecules.

Computational studies on quinoline derivatives have investigated their interactions with water molecules. rsc.org For example, the binding energies of water clusters around substituted quinolinium ions have been calculated to understand their microsolvation. rsc.org These studies have shown that steric hindrance from substituents can affect the strength of these interactions. rsc.org

The desolvation penalty, which is the energy required to remove the solvent shell from a molecule before it can bind to a receptor, is a critical factor in drug design. nih.gov Computational methods can estimate this penalty, providing insights into ligand binding affinities. nih.govacs.org

The table below presents calculated binding energies for a single water molecule with various substituted methylquinolinium ions, demonstrating the influence of substituents on solvation.

AnalyteBinding Energy (kcal/mol)
8-amino-2-methylquinoline15.2
6-amino-2-methylquinoline14.0
8-methoxy-2-methylquinoline11.8
6-methoxy-2-methylquinoline14.3
2,8-dimethylquinoline12.6
2,6-dimethylquinoline14.5
8-chloro-2-methylquinoline12.8
7-chloro-2-methylquinoline15.2
2-methyl-8-nitroquinoline11.4
2-methyl-6-nitroquinoline15.3

Data from a study on the aqueous microsolvation of protonated quinoline-based drug candidates. rsc.org

Chemical Reactivity and Derivatization Studies of N Methyl 5 Nitroquinolin 8 Amine

Transformations of the Nitro Group into Diverse Functionalities

The nitro group at the C5 position is a key functional handle that can be converted into various other substituents, profoundly altering the molecule's electronic properties and biological profile.

The most common transformation is the reduction of the nitro group to a primary amine (NH2). This conversion to N-methylquinoline-5,8-diamine is typically achieved using standard reducing agents like iron powder in the presence of an acid such as acetic or hydrochloric acid. brieflands.com This transformation is significant as the resulting amino group can undergo a wide range of subsequent reactions, including diazotization followed by substitution, acylation, and alkylation.

Another documented transformation is the conversion to a nitroso group (-NO). This has been observed during certain nucleophilic substitution reactions. For instance, in vicarious nucleophilic substitution (VNS) reactions on related nitroquinolines, the nitro group can be converted to a nitroso group. nih.gov

Furthermore, the nitro group in aromatic systems is known to be susceptible to other transformations, although less commonly reported for this specific molecule. The Nef reaction, which converts a primary or secondary nitroalkane to an aldehyde or ketone, is a potential, though synthetically challenging, pathway for functionalization. mdpi.com The high potential for the nitro group to be transformed into these and other functionalities makes it a cornerstone for the derivatization of the N-methyl-5-nitroquinolin-8-amine scaffold. mdpi.com

Functionalization at Various Positions of the Quinoline (B57606) Core

The quinoline ring of this compound is an electron-deficient system, which influences the strategy for its further functionalization. The positions on the carbocyclic ring (benzene part) and the heterocyclic ring (pyridine part) exhibit different reactivities.

Electrophilic Aromatic Substitution: Further nitration or other electrophilic substitutions on the already substituted ring are challenging due to the deactivating nature of the existing nitro group. However, studies on related 8-aminoquinoline (B160924) amides have shown that direct C5-H nitration is possible under specific visible-light-photocatalyzed conditions, indicating that functionalization of the carbocyclic ring is feasible. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for introducing substituents onto the quinoline core of related nitroquinolines. nih.gov This reaction allows for the introduction of amino groups and other nucleophiles at positions activated by the nitro group, such as C6 or C7. nih.gov Research on the amination of nitroquinoline derivatives has demonstrated the introduction of bulky amines like 9H-carbazole onto the quinoline framework. nih.gov

A study on the functionalization of 7-methylquinoline (B44030) showed that nitration occurs at the C8 position, and the methyl group can then be transformed into other functionalities like an aldehyde. brieflands.combrieflands.com This highlights the possibility of introducing substituents which can then be further modified.

The following table summarizes the yields of various N-acylated derivatives of 5-nitroquinoline (B147367), demonstrating functionalization possibilities on the quinoline core of a closely related structure.

Derivative NameYieldMelting Point (°C)
N-(5-nitroquinolin-8-yl)benzamide82%215–216
3-methyl-N-(5-nitroquinolin-8-yl)benzamide82%201–202
4-methyl-N-(5-nitroquinolin-8-yl)benzamide80%210–211
N-(5-nitroquinolin-8-yl)thiophene-2-carboxamide69%220–221
N-(2-methyl-5-nitroquinolin-8-yl)benzamide75%202–203
2-methyl-N-(2-methyl-5-nitroquinolin-8-yl)benzamide75%209–210
4-methyl-N-(2-methyl-5-nitroquinolin-8-yl)benzamide78%206–207
N-(2-methyl-5-nitroquinolin-8-yl)-3-(trifluoromethyl)benzamide56%191–192

Data sourced from a study on the visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline amides. mdpi.com

Modifications of the N-methylamino Substituent

The secondary amine at the C8 position is a nucleophilic center and a site for various chemical modifications. The most common derivatization at this position is acylation , which converts the N-methylamino group into an amide. This is typically achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base.

Studies on the closely related 5-nitroisoquinoline (B18046) and 8-aminoquinolines have shown that a variety of amides can be synthesized in good yields. mdpi.commdpi.com These reactions demonstrate the feasibility of introducing a wide range of acyl groups, including those with additional functional groups, which can be used for further synthetic manipulations or to modulate the compound's properties. For example, amides have been prepared from benzoyl chloride, methylbenzoyl chlorides, and trifluoromethylbenzoyl chloride. mdpi.com

Beyond simple acylation, more complex substituents can be introduced. A ligand known as 2-(bis((6-methylpyridin-2-yl)methyl)amino)-N-(5-nitroquinolin-8-yl)acetamide has been synthesized, showcasing the transformation of the 8-amino group into a more elaborate structure designed for metal coordination. mdpi.com This indicates that the N-methylamino group can serve as an anchor point for constructing complex molecular architectures.

The following table details various amide derivatives synthesized from 5-nitroisoquinoline, illustrating the types of modifications possible at the amino position.

Derivative NameYieldMelting Point (°C)
4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide53%205–206
N-(5-Nitroisoquinolin-8-yl)benzamide44%221–222
4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide41%214–215
N-(5-Nitroisoquinolin-8-yl)pyrrolidine-1-carboxamide23%197–198
N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide39%230–231

Data sourced from a study on the SNH Amidation of 5-Nitroisoquinoline. mdpi.com

Cross-Coupling Reactions and Heteroarylation Strategies

Modern cross-coupling reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and these have been applied to quinoline systems to introduce aryl and heteroaryl moieties. To utilize these reactions at the C8 position, this compound would first need to be converted to a derivative with a suitable leaving group, such as a halide (e.g., 8-bromo-N-methyl-5-nitroquinoline).

Suzuki-Miyaura Cross-Coupling: Research has demonstrated the successful Suzuki-Miyaura cross-coupling of 8-bromo-5-nitroquinoline (B144396) with various heteroaryl boronic acids. rsc.org This palladium-catalyzed reaction allows for the efficient synthesis of 8-heteroaryl-5-nitroquinolines. A wide range of five- and six-membered heteroaromatic rings, such as thiophene, furan, pyrrole, and pyridine (B92270), have been successfully coupled at the C8 position. rsc.orgscispace.com

Direct C-H Arylation: Another advanced strategy is the direct C-H arylation, which avoids the pre-functionalization step of introducing a leaving group. While more challenging, methods for the direct C-H functionalization of quinolines are being developed, often utilizing transition metal catalysis. rsc.orgmdpi.com These reactions represent a more atom-economical approach to creating C-C bonds at various positions on the quinoline core.

The table below presents a selection of 8-heteroaryl-5-nitroquinoline analogues synthesized via one-pot sequential Pd-catalyzed coupling reactions, starting from 8-bromo-5-nitroquinoline.

Derivative NameYieldMelting Point (°C)
5-Nitro-8-(thiophen-3-yl)quinoline53%153–156
8-(Furan-2-yl)-5-nitroquinoline79%183–185
5-Nitro-8-(thiophen-2-yl)quinoline44%Not Reported
8-(5-Methylthiophen-2-yl)-5-nitroquinolineNot ReportedNot Reported
8-(1-Methyl-1H-pyrrol-2-yl)-5-nitroquinolineNot ReportedNot Reported

Data sourced from a study on the synthesis of 8-heteroaryl nitroxoline (B368727) analogues. rsc.org

Ring Expansion, Contraction, and Rearrangement Reactions

The quinoline scaffold can participate in reactions that alter the core ring structure itself, leading to novel heterocyclic systems.

Ring Expansion: Certain quinoline derivatives can undergo ring expansion reactions. For instance, the photolysis of 8-azidoquinoline (B1280395) in the presence of nucleophiles like methoxide (B1231860) has been shown to yield 9-methoxy-5H-pyrido[2,3-c]azepines, expanding the six-membered nitrogen-containing ring to a seven-membered azepine ring. psu.edu In a different context, rearrangements of 2-chloromethylquinazoline-3-oxides, upon treatment with amines, can lead to a ring expansion to form diazepoxides. jchemrev.com Similar reactivity could potentially be engineered for derivatives of this compound. Studies on related quinazolinones have shown that a nitro group can be a critical component for such rearrangements to occur. nih.gov

Cycloaddition Reactions: The electron-deficient nature of the nitro-substituted ring in nitroquinolines allows them to act as dienophiles in polar Diels-Alder reactions. sciforum.net For example, 5-nitroquinoline can react with dienes to form cycloadducts, which can then aromatize to form new polycyclic structures. This type of reaction effectively builds a new ring onto the quinoline framework. sciforum.net

While ring contraction and other rearrangement reactions are fundamental processes in heterocyclic chemistry, specific examples starting from this compound are not extensively documented. However, the inherent reactivity of the nitroquinoline system suggests that under appropriate thermal, photochemical, or catalytic conditions, such transformations are plausible synthetic goals.

Explorations in Advanced Chemical Synthesis and Materials Science

Utility as Precursors and Building Blocks in Organic Synthesis

N-methyl-5-nitroquinolin-8-amine serves as a valuable precursor in organic synthesis, primarily due to the reactivity of its nitro group and the versatile quinoline (B57606) core. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the reactivity of the quinoline ring system.

A key transformation for nitroquinoline derivatives is the reduction of the nitro group to an amino group. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the molecule and opening up new synthetic pathways. For instance, the reduction of various nitroquinolines to their corresponding aminoquinolines is often accomplished in high yield using reagents like stannous chloride or through catalytic hydrogenation. nih.gov This transformation is foundational for producing more complex molecules, including those with known biological activity. acs.org

Furthermore, the 8-aminoquinoline (B160924) framework, which would be generated from the reduction of a precursor like this compound, is a crucial intermediate. For example, 7-methyl-8-nitroquinoline (B1293703) can be oxidized at the methyl group to form an aldehyde, which, after reduction of the nitro group, provides 8-amino-7-quinolinecarbaldehyde. acs.org This amino aldehyde is a key building block in the Friedländer condensation reaction to construct 1,10-phenanthrolines, a class of important chelating agents. acs.org This illustrates how the nitro-amino functional group pairing on the quinoline ring serves as a handle for elaborate molecular construction.

The quinoline ring itself can participate in various reactions. The electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic aromatic substitution, particularly Vicarious Nucleophilic Substitution (VNS), allowing for the direct introduction of substituents like amino groups. nih.govmdpi.com While the specific VNS reactions on this compound are not extensively detailed, the methodology is broadly applicable to nitroquinolines. mdpi.com

Table 1: Synthetic Transformations of Related Nitroquinoline Derivatives

PrecursorReaction TypeReagents/ConditionsProductApplication of ProductReference
7-Methyl-8-nitroquinolineOxidation & Reduction1. DMFDMA, NaIO₄; 2. Fe8-Amino-7-quinolinecarbaldehydePrecursor for 1,10-phenanthrolines acs.org
Substituted 8-nitroquinolinesReductionRaney Ni, H₂Substituted 8-aminoquinolinesIntermediates for anti-infectives acs.org
4-Chloro-8-nitroquinoline (B1348196)Amination (VNS)Potassium 9H-carbazol-9-ide, THF9-(8-Nitroquinolin-7-yl)-9H-carbazoleHeterocyclic synthesis nih.gov
o-NitroanilineSkraup-Doebner-Miller reactionAcrolein, HClNitroquinoline derivativeGeneral precursor nih.gov

These examples underscore the role of the nitroquinoline framework as a versatile building block, enabling the synthesis of more complex heterocyclic systems. cymitquimica.com The strategic placement of the nitro and amino groups in this compound positions it as a similarly useful intermediate for creating diverse molecular architectures.

Applications in Ligand Design for Coordination Chemistry and Catalysis

The 8-aminoquinoline scaffold is a classic bidentate ligand in coordination chemistry, capable of forming stable five-membered chelate rings with metal ions through coordination of the quinoline nitrogen (N1) and the exocyclic amino nitrogen (N8). rsc.org this compound fits this structural motif and is thus a promising candidate for ligand design.

The chelating ability of 8-hydroxyquinoline (B1678124), a closely related compound, is well-documented, and its derivatives are widely used to create metal complexes with diverse applications. nih.govdovepress.com The substitution of the hydroxyl group with an amino group, as in 8-aminoquinolines, maintains this chelating ability. The resulting metal complexes have applications in areas ranging from catalysis to materials science.

The electronic properties of the ligand play a crucial role in determining the stability and reactivity of the metal complex. In this compound, the presence of the strong electron-withdrawing nitro group at the 5-position is expected to significantly decrease the electron density on the quinoline ring. This would, in turn, reduce the basicity of the coordinating nitrogen atoms, affecting the stability constants of the resulting metal complexes. This electronic tuning can be exploited to modulate the catalytic activity or photophysical properties of the metal complexes. For instance, in a series of 8-hydroxyquinoline derivatives, substituents that alter the pKa values of the coordinating groups were found to influence the biological activity of their metal complexes. mdpi.com

The design of ligands is central to the development of new catalysts and functional materials. uni-wuerzburg.de The rigid quinoline backbone of this compound provides a well-defined geometry for metal coordination, while the substituents (the N-methyl and 5-nitro groups) offer opportunities for fine-tuning the steric and electronic environment around the metal center.

Table 2: Coordination Characteristics of 8-Substituted Quinoline Ligands

Ligand TypeCoordinating AtomsKey FeaturesPotential Applications of Metal ComplexesReference
8-HydroxyquinolineN(quinoline), O(hydroxyl)Strong, well-studied chelatorAnticancer, Antineurodegenerative nih.govdovepress.com
8-AminoquinolineN(quinoline), N(amino)Bidentate N,N-donor ligandAnti-infectives, Catalysis acs.orgrsc.org
5-Nitro-8-hydroxyquinoline DerivativesN(quinoline), O(hydroxyl)Electron-withdrawing nitro group modifies electronic propertiesEnhanced cytotoxicity, MDR-selective anticancer agents mdpi.com
N-Substituted 5-nitrosoquinolin-8-aminesN(quinoline), N(amino)N-substituent provides steric bulk; nitroso group influences electronicsPrecursors for diamine ligands researchgate.net

The synthesis of metal complexes using substituted quinolines, such as 5-nitroquinolin-8-ol, has been reported, demonstrating the viability of this class of compounds in coordination chemistry. researchgate.net Therefore, this compound represents a valuable, yet to be fully explored, platform for designing novel ligands for catalysis and coordination chemistry.

Contribution to the Development of Functional Organic Materials

The unique combination of a quinoline heterocycle, an amino group, and a nitro group in this compound suggests its potential for use in the development of functional organic materials. Quinoline derivatives are known to be components of various functional materials, including dyes and materials with specific optical properties. beilstein-journals.org

The nitro group is a powerful chromophore and a strong electron-accepting unit. Its incorporation into an aromatic system often leads to materials with interesting electronic and photophysical properties, such as nonlinear optical (NLO) activity. The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing nitro group attached to the same conjugated π-system, forms a classic "push-pull" electronic structure. This type of architecture is a well-established design principle for creating molecules with large second-order NLO responses.

Furthermore, the properties of quinoline-based materials can be significantly altered by substitution. For example, the introduction of a fluorine atom into a related compound, 6-fluoro-5-methyl-8-nitroquinoline, enhances lipophilicity and modifies electronic properties, making it a candidate for use in liquid crystals and dyes. smolecule.com Similarly, the specific substitution pattern of this compound could be leveraged for applications in materials science. smolecule.com The ability of the molecule to act as a ligand (as discussed in section 7.2) also opens the door to creating functional metal-organic materials, where the properties of both the organic ligand and the metal center are combined.

Table 3: Potential Applications of Quinoline-Based Functional Materials

Material ClassKey Structural FeaturePotential ApplicationRelated CompoundsReference
Dyes & PigmentsExtended π-conjugation, Chromophores (e.g., -NO₂)Industrial colorants, Coatings5-Methyl-8-nitroquinoline
Optical MaterialsPush-pull electronic systems (donor-acceptor groups)Nonlinear optics, Liquid crystals6-Fluoro-5-methyl-8-nitroquinoline smolecule.com
Metal-Organic Frameworks (MOFs)Coordinating sites (e.g., N,N or N,O donors)Catalysis, Gas storage8-Hydroxyquinoline derivatives mdpi.com
Charge-Transfer ComplexesElectron-donating and electron-accepting moietiesOrganic electronics, PhotovoltaicsNitroaromatic compounds smolecule.com

While direct studies on functional materials derived specifically from this compound are not widely reported, the foundational chemistry of its constituent parts provides a strong rationale for its investigation in this field. Its structure is inherently suited for creating materials with tailored electronic and optical properties.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's environmental impact has spurred a shift towards greener and more sustainable synthetic practices. researchgate.netresearchgate.net For the synthesis of quinoline (B57606) derivatives like N-methyl-5-nitroquinolin-8-amine, this involves minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts. researchgate.netijpsjournal.com

Recent advancements in this area include:

One-Pot Syntheses: These streamlined approaches combine multiple reaction steps into a single procedure, reducing solvent usage and purification efforts. researchgate.net

Green Catalysts: Researchers are exploring the use of catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate (B79036), and even catalyst-free techniques to promote quinoline synthesis under milder conditions. researchgate.net The use of recyclable catalysts like polymer-supported sulphonic acid also represents a significant step towards sustainability. asianpubs.org

Eco-Friendly Solvents: The use of greener solvents like ethanol (B145695) and water is being prioritized over hazardous organic solvents traditionally used in quinoline synthesis. researchgate.netijpsjournal.com

Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis are being investigated as energy-efficient alternatives to conventional heating methods. nih.goviipseries.org For instance, the Pfitzinger reaction for quinoline synthesis has been successfully adapted to microwave conditions. iipseries.org

Nanocatalysts: Nanomaterials are emerging as highly efficient and recyclable catalysts for quinoline synthesis, offering advantages such as high surface area and unique catalytic properties. acs.org

The nitration step, crucial for introducing the nitro group in this compound, is also a focus of green chemistry. Traditional methods often employ harsh and environmentally damaging reagents like nitric and sulfuric acids. researchgate.net Greener alternatives being explored include the use of solid-supported inorganic nitrates and tert-butyl nitrite, which offer cleaner and safer reaction profiles. researchgate.net The use of nanocatalysts in the reduction of nitroaromatic compounds also presents a promising green approach. frontiersin.orgmdpi.comrsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and innovation. doaj.orgneurips.cc In the context of this compound, these technologies are being applied to:

Predicting Reaction Outcomes: Machine learning models can be trained on vast datasets of chemical reactions to predict the products and yields of new transformations. researchgate.netrjptonline.orgnips.cc This can save significant time and resources in the laboratory by prioritizing promising synthetic routes.

Identifying Reactive Sites: For complex molecules like quinoline derivatives, predicting the site of functionalization can be challenging. ML algorithms can analyze the electronic and structural features of a molecule to predict its most reactive sites for electrophilic substitution and other reactions. doaj.org One study successfully used an artificial neural network to predict the site selectivity of quinoline derivatives with 86.5% accuracy. doaj.org

Designing Novel Synthetic Pathways: AI can be used to design entirely new synthetic routes to target molecules, potentially uncovering more efficient and sustainable methods than those conceived by human chemists. neurips.cc

These computational approaches are still in their nascent stages but hold immense promise for the future of chemical synthesis.

Exploration of Novel Reactivity Patterns and Transformation Strategies

The functionalization of the quinoline ring is a key area of research, as the introduction of different chemical groups can dramatically alter the molecule's properties. rsc.orgrsc.org Researchers are continuously exploring new ways to modify the quinoline scaffold to access novel derivatives with enhanced bioactivity. rsc.org

Key areas of exploration include:

C-H Functionalization: This powerful strategy allows for the direct modification of carbon-hydrogen bonds on the quinoline ring, providing a more atom-economical and efficient way to introduce new functional groups. mdpi.comresearchgate.net

Regioselective Reactions: Controlling the position of functionalization on the quinoline ring is crucial for tailoring its properties. Significant effort is being dedicated to developing highly regioselective reactions that target specific positions, such as C-3 or C-8. rsc.orgresearchgate.net

Diels-Alder Reactions: Nitroquinolines, including derivatives of this compound, can act as dienophiles in polar Diels-Alder reactions, opening up pathways to complex polycyclic structures. sciforum.net

Nucleophilic Substitution: The nitro group in nitroquinolines can be displaced through nucleophilic aromatic substitution (SNAr) or vicarious nucleophilic substitution (VNS) reactions, allowing for the introduction of various nucleophiles. nih.gov

These ongoing investigations into the reactivity of quinolines are expanding the toolbox of synthetic chemists and enabling the creation of a wider diversity of quinoline-based compounds.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing its conditions and improving its efficiency. Advanced characterization techniques that allow for in situ monitoring are becoming increasingly important in this regard.

For the synthesis of this compound and its derivatives, techniques such as:

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be used to track the changes in vibrational frequencies of molecules in real-time, providing valuable information about the formation of intermediates and products during a reaction. rsc.org

In Situ Raman Spectroscopy: Raman spectroscopy offers a complementary method for monitoring reactions, particularly in solid-state or mechanochemical processes. nih.govirb.hr

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in a reaction mixture as it evolves over time. researchgate.net

Mass Spectrometry: Techniques like tandem mass spectrometry can be used to identify and differentiate isomers and reaction products, with machine learning now being used to interpret the complex data generated. researchgate.net

These in situ methods provide a dynamic picture of the reaction pathway, enabling a deeper understanding of the underlying mechanisms and facilitating the development of more robust and efficient synthetic protocols.

Computational Design of Novel Derivatives with Tailored Properties

The ability to design molecules with specific, desired properties is a central goal of medicinal and materials chemistry. Computational methods are playing an increasingly vital role in achieving this objective.

For this compound, computational design can be used to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can correlate the three-dimensional structures of quinoline derivatives with their biological activity, helping to identify key structural features for desired effects. mdpi.com

In Silico Screening: Virtual libraries of this compound analogs can be computationally screened against biological targets to identify promising candidates for further experimental investigation. nih.govnih.gov

Predict Physicochemical Properties: Computational tools can predict important properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to prioritize compounds with favorable drug-like characteristics. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and properties of molecules, providing insights into their reactivity and intermolecular interactions. researchgate.netsemanticscholar.org

By integrating these computational approaches, researchers can more rationally design and optimize quinoline derivatives for a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for N-methyl-5-nitroquinolin-8-amine, and how can reaction conditions be optimized for high yield?

Methodological Answer:

  • Core Synthesis : Begin with quinoline nitration to produce 5-nitroquinoline, followed by regioselective amination at the 8-position. Methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Use controlled nitration temperatures (0–5°C) to minimize by-products like 8-nitroquinoline. Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ reduction can selectively reduce nitro intermediates. Monitor reaction progress via TLC or HPLC .
  • Yield Improvement : Employ excess methylating agents in anhydrous solvents and inert atmospheres (N₂/Ar) to prevent oxidation.

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or column chromatography (silica gel, ethyl acetate/hexane) to isolate pure fractions .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to verify methyl group integration (δ ~3.0 ppm for N–CH₃) and nitro group absence in reduced intermediates .
    • MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~218).
    • XRD : For crystalline derivatives, X-ray diffraction provides absolute configuration validation .

Advanced Research Questions

Q. What strategies mitigate conflicting data in the reactivity of the nitro group under reductive conditions?

Methodological Answer:

  • Controlled Reduction : Test selective reducing agents (e.g., Zn/HCl for partial reduction vs. LiAlH₄ for full reduction to amine). Monitor intermediates via IR spectroscopy (disappearance of NO₂ stretch at ~1520 cm⁻¹) .
  • Competing Pathways : Use DFT calculations to model electronic effects of the methyl group on nitro reduction kinetics. Compare experimental results with computational predictions to resolve discrepancies .
  • Validation : Cross-reference with analogs like 5-chloroquinolin-8-amine, where nitro reduction pathways are well-documented .

Q. How can the biological activity of this compound be systematically evaluated against antimicrobial targets?

Methodological Answer:

  • Assay Design :
    • Perform in vitro MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
    • Use fluorescence-based assays (e.g., SYTOX Green) to quantify membrane disruption .
  • Mechanistic Studies : Conduct molecular docking with bacterial topoisomerase II or fungal CYP51 enzymes to predict binding modes. Validate with enzyme inhibition assays (e.g., ATPase activity for topoisomerases) .

Q. What advanced techniques characterize the compound’s coordination chemistry with transition metals?

Methodological Answer:

  • Complex Synthesis : React N-methyl-5-nitroquinolin-8-amine with metal salts (e.g., CuCl₂, FeSO₄) in ethanol/water. Isolate complexes via precipitation or solvent evaporation .
  • Analytical Methods :
    • EPR Spectroscopy : Detect unpaired electrons in paramagnetic complexes (e.g., Cu²⁺).
    • XAS (X-ray Absorption Spectroscopy) : Probe metal-ligand bond distances and oxidation states .
    • Cyclic Voltammetry : Study redox behavior of nitro groups in metal-bound vs. free ligand states .

Methodological Challenges and Solutions

Q. How to address contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer:

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF), catalyst batch (e.g., Pd/C lot), and reaction scaling (micro vs. bulk).
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-methylated or oxidized species). Adjust stoichiometry or reaction time accordingly .

Q. What computational tools predict the environmental persistence of this compound?

Methodological Answer:

  • Software : Employ EPI Suite or TEST (Toxicity Estimation Software Tool) to estimate biodegradation half-life and bioaccumulation potential.
  • Degradation Pathways : Simulate nitro group reduction to amine under environmental conditions (e.g., soil microbiota models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.